7-Ethyl-5H-chromeno[2,3-b]pyridin-5-one

Pharmaceutical Quality Control Analytical Method Development Impurity Profiling

7-Ethyl-5H-chromeno[2,3-b]pyridin-5-one (CAS 53944-31-3), with the molecular formula C₁₄H₁₁NO₂ and a molecular weight of 225.24 g/mol, is a heterocyclic compound belonging to the chromeno[2,3-b]pyridine class. This compound is formally recognized and utilized as a key impurity standard (Impurity for the non-steroidal anti-inflammatory drug (NSAID) Pranoprofen.

Molecular Formula C14H11NO2
Molecular Weight 225.24 g/mol
CAS No. 53944-31-3
Cat. No. B045686
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Ethyl-5H-chromeno[2,3-b]pyridin-5-one
CAS53944-31-3
Synonyms7-Ethyl-5H-[1]benzopyrano[2,3-b]pyridin-5-one
Molecular FormulaC14H11NO2
Molecular Weight225.24 g/mol
Structural Identifiers
SMILESCCC1=CC2=C(C=C1)OC3=C(C2=O)C=CC=N3
InChIInChI=1S/C14H11NO2/c1-2-9-5-6-12-11(8-9)13(16)10-4-3-7-15-14(10)17-12/h3-8H,2H2,1H3
InChIKeyQJEREWAEAHLFGE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





7-Ethyl-5H-chromeno[2,3-b]pyridin-5-one (CAS 53944-31-3): A Critical Reference Standard and Synthetic Intermediate for NSAID Quality Control and Heterocyclic Research


7-Ethyl-5H-chromeno[2,3-b]pyridin-5-one (CAS 53944-31-3), with the molecular formula C₁₄H₁₁NO₂ and a molecular weight of 225.24 g/mol, is a heterocyclic compound belonging to the chromeno[2,3-b]pyridine class [1]. This compound is formally recognized and utilized as a key impurity standard (Impurity 1) for the non-steroidal anti-inflammatory drug (NSAID) Pranoprofen [2]. Its structure is defined by a fused ring system comprising a chromene and a pyridine moiety, with a 7-ethyl substituent, making it a critical reference material for analytical method development, pharmaceutical quality control (QC), and process-related impurity profiling [3].

Why Generic Substitution of 7-Ethyl-5H-chromeno[2,3-b]pyridin-5-one is Not Scientifically Viable: The Specificity of Impurity Profiling and Synthetic Utility


In scientific and industrial applications, compounds within the chromeno[2,3-b]pyridine class are not interchangeable due to the profound impact of subtle structural modifications on biological activity and analytical behavior. While many analogs may share the core heterocyclic scaffold, the specific 7-ethyl substitution on 7-Ethyl-5H-chromeno[2,3-b]pyridin-5-one is critical. For instance, in the context of pharmaceutical QC, this exact structure is a mandated reference standard for identifying and quantifying a specific process-related impurity of Pranoprofen, and no other analog can fulfill this regulatory requirement [1]. Furthermore, the 7-ethyl group, compared to other substituents like a 7-methyl or 7-bromomethyl group, dictates distinct reactivity and interaction profiles, making it a unique building block for synthesizing specific derivatives, as evidenced by its use in generating 2-(5H-chromeno[2,3-b]pyridin-7-yl)acrylic acid . The following quantitative evidence demonstrates exactly where its differentiation lies.

Quantitative Differentiation Evidence for 7-Ethyl-5H-chromeno[2,3-b]pyridin-5-one


Validated Identity and Purity: Differentiation from In-Class Impurity Analogs for Pharmaceutical QC

The compound's primary differentiation lies in its identity as a specific, characterized reference standard for a known impurity of the NSAID Pranoprofen. Unlike a general chromeno[2,3-b]pyridine derivative, 7-Ethyl-5H-chromeno[2,3-b]pyridin-5-one is the exact chemical entity required for analytical method validation and routine quality control to ensure drug safety and efficacy [1]. Vendors supply this compound at a specified purity of >95%, which is essential for its use as a primary standard . This is a distinct procurement criterion not met by the parent drug or other analogs like 7-methyl-5H-chromeno[2,3-b]pyridin-5-one (a different impurity) [2].

Pharmaceutical Quality Control Analytical Method Development Impurity Profiling

Synthetic Utility as a Precursor: 7-Ethyl Group Enables a Specific Transformation Inaccessible to Other Analogs

The 7-ethyl substituent provides a unique synthetic handle. As detailed in patents and vendor documentation, 7-Ethyl-5H-chromeno[2,3-b]pyridin-5-one can be specifically converted into 2-(5H-chromeno[2,3-b]pyridin-7-yl)acrylic acid through a multi-step synthesis . This transformation is contingent upon the specific 7-ethyl group and cannot be replicated using closely related analogs such as 7-methyl-5H-chromeno[2,3-b]pyridin-5-one, which would undergo bromination to yield a 7-bromomethyl derivative instead, leading to a different chemical outcome [1]. This positions the compound as a distinct, value-added intermediate for synthesizing pranoprofen-related compounds and analogs.

Medicinal Chemistry Organic Synthesis Heterocyclic Chemistry

Antihistaminic Activity: A Key Differentiator from the Predominantly Anti-inflammatory Parent NSAID

While the parent drug, Pranoprofen, is an NSAID with primarily anti-inflammatory and analgesic properties, 7-Ethyl-5H-chromeno[2,3-b]pyridin-5-one is reported to exhibit distinct antihistaminic and antianaphylactic activities . This functional divergence represents a significant qualitative differentiation. Although specific quantitative data (e.g., IC₅₀ values in histamine release assays) from primary literature are not available for direct comparator analysis in the open domain, the described property suggests a different pharmacological profile from the COX-inhibiting activity of Pranoprofen [1].

Pharmacology Drug Discovery Allergy Research

Validated Application Scenarios for 7-Ethyl-5H-chromeno[2,3-b]pyridin-5-one


Pharmaceutical Quality Control: Reference Standard for Pranoprofen Impurity Profiling

This is the primary and most rigorously validated application. Laboratories involved in the development, manufacturing, or quality control of Pranoprofen drug substance or product must use this compound as a reference standard. It is essential for developing and validating analytical methods (e.g., HPLC, UPLC) to identify and quantify the specific 'Impurity 1' in batches, ensuring compliance with regulatory guidelines (ICH Q3A/Q3B) [1].

Synthetic Chemistry: A Strategic Intermediate for Preparing Specific Pranoprofen Derivatives

As evidenced by patent and vendor data, this compound is not just a QC standard but a functional building block. It can be employed as a key intermediate in the custom synthesis of more complex molecules, notably 2-(5H-chromeno[2,3-b]pyridin-7-yl)acrylic acid. This application is specific to its 7-ethyl group, making it the required starting material for this pathway .

Pharmacological Research: A Scaffold for Antihistamine Drug Discovery

Researchers in allergy and immunology can utilize this compound as a lead-like scaffold due to its reported antihistaminic properties. This application is distinct from anti-inflammatory NSAID research. Medicinal chemists can use this compound as a starting point for synthesizing focused libraries aimed at identifying novel, potent antihistamines with potentially improved side-effect profiles .

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